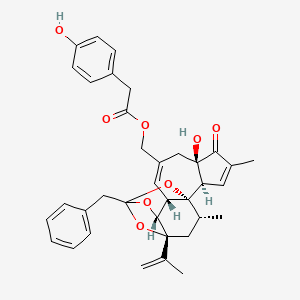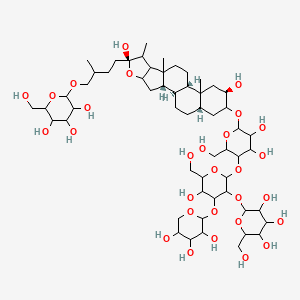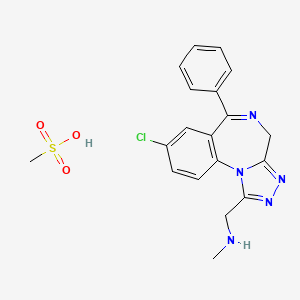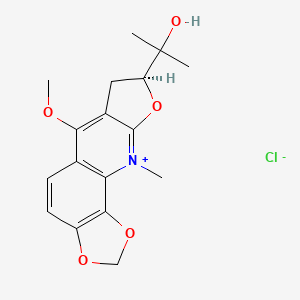
Tinyatoxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tinyatoxin is a naturally occurring neurotoxin found in the plant Euphorbia poissonii. It is an analog of resiniferatoxin and acts as a full agonist of the vanilloid receptors of sensory nerves. This compound is known for its intense heat, estimated to be 300 to 350 times that of capsaicin .
Preparation Methods
Industrial Production Methods: The isolation from natural sources remains the primary method of obtaining tinyatoxin .
Chemical Reactions Analysis
Types of Reactions: Tinyatoxin undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups within this compound, altering its activity.
Substitution: Substitution reactions can occur at various positions on the molecule, potentially modifying its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product.
Major Products: The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can alter its biological activity and potency.
Scientific Research Applications
Tinyatoxin has several scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationship of neurotoxins.
Biology: Investigated for its effects on sensory nerves and pain pathways.
Medicine: Potential therapeutic applications similar to capsaicin, including pain management and neuroprotection.
Mechanism of Action
Tinyatoxin exerts its effects by acting as a full agonist of the vanilloid receptors (TRPV1) on sensory nerves. This activation leads to the influx of calcium ions, resulting in the sensation of intense heat and pain. The molecular targets include the TRPV1 receptors, and the pathways involved are primarily related to pain and sensory perception .
Comparison with Similar Compounds
Resiniferatoxin: An ultrapotent analog of capsaicin, similar in structure and function to tinyatoxin.
Capsaicin: The active component in chili peppers, much less potent than this compound but with similar mechanisms of action.
Dihydrocapsaicin: Another capsaicin analog with similar effects but lower potency.
Uniqueness of this compound: this compound is unique due to its extreme potency, being about one third as strong as resiniferatoxin but still significantly more potent than capsaicin. Its intense heat and specific activation of TRPV1 receptors make it a valuable compound for research in pain management and neurobiology .
Properties
Molecular Formula |
C36H38O8 |
|---|---|
Molecular Weight |
598.7 g/mol |
IUPAC Name |
[(1R,2R,6R,10S,11R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxyphenyl)acetate |
InChI |
InChI=1S/C36H38O8/c1-21(2)34-17-23(4)36-28(32(34)42-35(43-34,44-36)19-25-8-6-5-7-9-25)15-26(18-33(40)29(36)14-22(3)31(33)39)20-41-30(38)16-24-10-12-27(37)13-11-24/h5-15,23,28-29,32,37,40H,1,16-20H2,2-4H3/t23-,28+,29-,32-,33-,34-,35?,36-/m1/s1 |
InChI Key |
WWZMXEIBZCEIFB-BNTGGEEQSA-N |
SMILES |
CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=CC=C(C=C6)O)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C |
Isomeric SMILES |
C[C@@H]1C[C@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5(CC(=C4)COC(=O)CC6=CC=C(C=C6)O)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C |
Canonical SMILES |
CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=CC=C(C=C6)O)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C |
Pictograms |
Irritant |
Synonyms |
tinyatoxin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![21-chloro-15,16,33,33-tetramethyl-24-methylidene-10-prop-1-en-2-yl-7,11,32-trioxa-18-azadecacyclo[25.4.2.02,16.05,15.06,8.06,12.017,31.019,30.022,29.025,28]tritriaconta-17(31),19,21,29-tetraene-5,9,28-triol](/img/structure/B1216405.png)







![17-[[3-(1-Pyrrolidinyl)propyl]imino]androst-5-en-3beta-ol acetate](/img/structure/B1216419.png)
![4,4'-(Diphenylethenylidene)bis[N,N-dimethylbenzenamine]](/img/structure/B1216420.png)



![1-[9-(2-methylphenyl)fluoren-9-yl]imidazole;phosphoric acid](/img/structure/B1216428.png)
